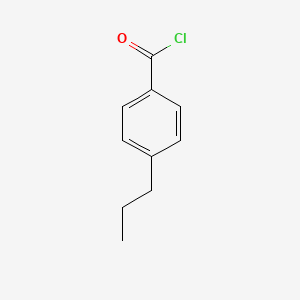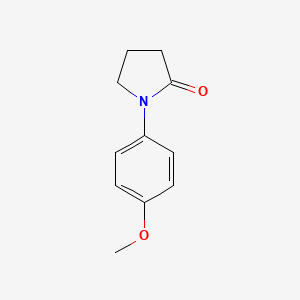
1-(4-甲氧基苯基)吡咯烷-2-酮
概述
描述
1-(4-Methoxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO2. It is characterized by a pyrrolidinone ring substituted with a 4-methoxyphenyl group.
科学研究应用
1-(4-Methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
作用机制
Mode of Action
It has been observed that the transformation reaction of similar compounds is subject to general base, general acid, and hydroxide-ion catalyses . The rate-limiting step of transformation is the splitting-off a proton from the tetrahedral intermediate
Biochemical Pathways
The compound belongs to the class of pyrrolidines, which are known to be involved in a variety of biological activities
Result of Action
Given the lack of specific information about this compound, it is difficult to describe the precise results of its action .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the activity of this compound .
生化分析
Biochemical Properties
1-(4-Methoxyphenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .
Cellular Effects
The effects of 1-(4-Methoxyphenyl)pyrrolidin-2-one on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-(4-Methoxyphenyl)pyrrolidin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in detoxification and stress response pathways. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxyphenyl)pyrrolidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
1-(4-Methoxyphenyl)pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of cells. These interactions are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 1-(4-Methoxyphenyl)pyrrolidin-2-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding these transport mechanisms is vital for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(4-Methoxyphenyl)pyrrolidin-2-one affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions typically involve the use of oxidants such as Cu(OAc)2, KI, and Oxone in CH3CN under O2 at elevated temperatures .
Industrial Production Methods: Industrial production methods for 1-(4-Methoxyphenyl)pyrrolidin-2-one are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form carboxylic acids or other oxidized derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Cu(OAc)2 and Oxone.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the 4-methoxyphenyl group.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that confer different chemical and biological properties.
Prolinol: Another pyrrolidine derivative with distinct stereochemistry and biological activity.
Uniqueness: 1-(4-Methoxyphenyl)pyrrolidin-2-one is unique due to the presence of the 4-methoxyphenyl group, which influences its chemical reactivity and biological activity. This substitution enhances its potential as a pharmacophore and intermediate in organic synthesis .
属性
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJCCRRYIMWLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184513 | |
| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30425-47-9 | |
| Record name | 1-(4-Methoxyphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30425-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030425479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)
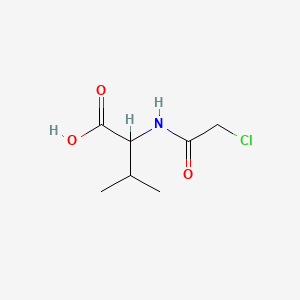

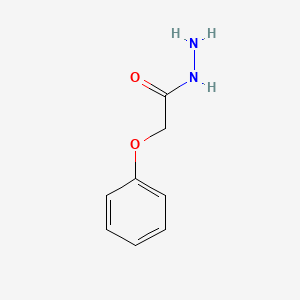
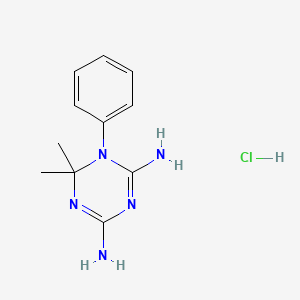

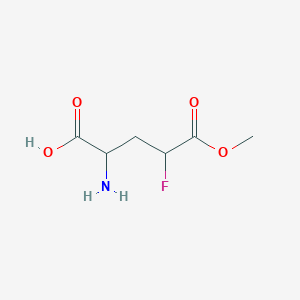
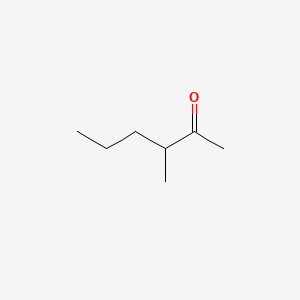
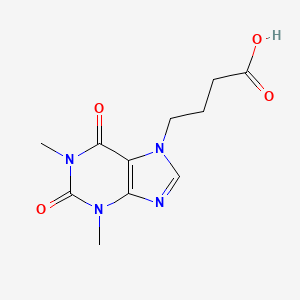
![2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360157.png)
